molecular formula C23H29N3OSi B12840660 3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine

3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine

Cat. No.: B12840660
M. Wt: 391.6 g/mol
InChI Key: PBRWROSEWMHKDM-UHFFFAOYSA-N
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Description

3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and compounds with similar structural motifs, such as:

Uniqueness

3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its tert-butyldimethylsilyloxy group provides steric hindrance and stability, while the pyrazine core offers versatile reactivity.

Properties

Molecular Formula

C23H29N3OSi

Molecular Weight

391.6 g/mol

IUPAC Name

3-benzyl-5-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrazin-2-amine

InChI

InChI=1S/C23H29N3OSi/c1-23(2,3)28(4,5)27-19-13-11-18(12-14-19)21-16-25-22(24)20(26-21)15-17-9-7-6-8-10-17/h6-14,16H,15H2,1-5H3,(H2,24,25)

InChI Key

PBRWROSEWMHKDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N

Origin of Product

United States

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